1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy- typically involves multi-step reactions. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine followed by carboxylation and hydroxylation reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The industrial processes are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolopyridine ring.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyrrolopyridine derivatives .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A parent compound with similar structural features.
1H-Pyrrolo[3,2-b]pyridine: Another isomer with distinct chemical properties.
1H-Pyrrolo[2,3-c]pyridine: A related compound with different biological activities.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H5BrN2O3 |
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Molecular Weight |
257.04 g/mol |
IUPAC Name |
3-bromo-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O3/c9-5-4-3(12)1-2-10-7(4)11-6(5)8(13)14/h1-2H,(H,13,14)(H2,10,11,12) |
InChI Key |
IEYPCQHPPSAJST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=C(N2)C(=O)O)Br |
Origin of Product |
United States |
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